1-(1H-indol-4-yl)prop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(1H-indol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H9NO/c1-2-11(13)9-4-3-5-10-8(9)6-7-12-10/h2-7,12H,1H2 |
InChI Key |
KYLOZDKSJFPSQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 1h Indol 4 Yl Prop 2 En 1 One and Analogues
Retrosynthetic Analysis of the 1-(1H-indol-4-yl)prop-2-en-1-one Scaffold
A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for planning its synthesis by breaking it down into simpler, commercially available, or easily synthesizable precursors.
Disconnection Strategies and Precursor Identification
The most logical disconnection of the this compound scaffold is at the α,β-unsaturated ketone moiety. This bond can be disconnected via a retro-aldol or retro-Claisen-Schmidt type reaction. This strategy points to two primary precursors: a 4-acylindole derivative and a suitable one-carbon (C1) aldehyde equivalent, or a 4-formylindole (B1175567) and a methyl ketone.
A primary disconnection strategy involves breaking the double bond and the adjacent carbon-carbonyl bond of the propenone side chain. This leads to the identification of two key precursors:
4-Acetyl-1H-indole: This precursor provides the indole (B1671886) nucleus and the carbonyl group.
Formaldehyde (B43269) or a synthetic equivalent: This provides the α-carbon of the enone system.
An alternative and more common disconnection, following the logic of a Claisen-Schmidt condensation, involves breaking the bond between the α- and β-carbons of the enone. This identifies the following precursors:
1-(1H-indol-4-yl)ethan-1-one (4-acetylindole): This is the ketone component.
Formaldehyde: This is the aldehyde component.
A further retrosynthetic step for 4-acetylindole would involve a Friedel-Crafts acylation of 1H-indole, suggesting 1H-indole and an acetylating agent (e.g., acetyl chloride or acetic anhydride) as the starting materials. However, direct acylation of indole can lead to issues with regioselectivity. Therefore, more controlled methods are often preferred for the synthesis of the 4-acylindole precursor.
Strategic Planning for Stereochemical Control in Analogous Systems
While this compound itself does not possess stereocenters, the synthesis of its analogues with substituents on the propenone backbone necessitates stereochemical control. The primary focus is on controlling the geometry of the carbon-carbon double bond, which can exist as either the (E)- or (Z)-isomer.
For most applications, the (E)-isomer is the thermodynamically more stable and often the desired product due to its linear and more rigid conformation. In the context of the Claisen-Schmidt condensation, the formation of the (E)-isomer is generally favored. The reaction conditions can be optimized to enhance this preference. For instance, the use of appropriate bases and solvents can influence the stereochemical outcome.
In cases where chiral centers are introduced in analogues, for example, by using a chiral aldehyde or ketone precursor, asymmetric synthesis strategies become crucial. These can include:
Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to one of the precursors to direct the stereochemical outcome of the condensation reaction.
Chiral catalysts: A chiral catalyst, such as a chiral Lewis acid or a proline-derived organocatalyst, can be employed to create a chiral environment and favor the formation of one enantiomer over the other.
Substrate-controlled synthesis: The inherent chirality in a starting material can be used to direct the formation of new stereocenters.
Classical Synthetic Approaches
Traditional methods for the synthesis of α,β-unsaturated ketones, particularly chalcones and their analogues, have been widely applied to the indole scaffold.
Claisen-Schmidt Condensation and Its Variants for α,β-Unsaturated Ketone Formation
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of α,β-unsaturated ketones and is a specific type of crossed aldol (B89426) condensation. wikipedia.org It involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens. wikipedia.org In the context of synthesizing this compound, this would involve the base- or acid-catalyzed reaction between 4-acetyl-1H-indole and formaldehyde.
The classical Claisen-Schmidt reaction is typically carried out using aqueous sodium or potassium hydroxide (B78521) at elevated temperatures for several hours. taylorandfrancis.com However, this method can sometimes lead to complex reaction mixtures and side products. taylorandfrancis.com Variants of this reaction have been developed to improve yields and reaction conditions. These include the use of different bases such as KOH in dioxane, which has been shown to be effective for the synthesis of other indole-based chalcone (B49325) derivatives. researchgate.net
Table 1: Examples of Claisen-Schmidt Condensation for Indole-Based Chalcones
| Ketone Precursor | Aldehyde Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Acetyl-2-chloro-1-(4-chlorobenzyl)indole | Various aromatic aldehydes | KOH, 1,4-dioxane, rt | (E)-1-(2-chloro-1-(4-chlorobenzyl)-1H-indol-3-yl)-3-aryl(hetaryl)prop-2-en-1-ones | 75-88 | researchgate.net |
| 2'-Hydroxyacetophenone | Benzaldehyde (B42025) | ZnO supported metal oxides, 140 °C, solvent-free | 2'-Hydroxychalcone | Not specified | researchgate.net |
| Acetophenone (B1666503) | Aryl aldehydes | Strong base or acid | Chalcones | 10 to ~100 | taylorandfrancis.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Direct Acylation of Indole Derivatives
Direct acylation of the indole ring, such as a Friedel-Crafts acylation, presents a potential route to the 4-acetyl-1H-indole precursor. However, the high reactivity of the indole nucleus can lead to poor regioselectivity, with acylation often occurring at the more nucleophilic C3 or N1 positions. To achieve C4-acylation, protecting groups on the indole nitrogen are often necessary, followed by directed metallation and then acylation. More recent methods have explored direct C-H acylation at the C4 position, which can provide a more atom-economical route. goettingen-research-online.de
Modern and Green Chemistry Methodologies in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.
For the synthesis of indole-based chalcones and related structures, several green methodologies have been reported:
Ultrasound-assisted synthesis: The use of ultrasound irradiation can significantly accelerate reaction rates and improve yields in Claisen-Schmidt condensations. researchgate.net This method often allows for reactions to be carried out at room temperature, reducing energy consumption.
Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and reduces the environmental impact of volatile organic compounds. wikipedia.orgresearchgate.net Solid-state reactions or reactions using a minimal amount of a recyclable catalyst are examples of this approach. For instance, quantitative yields in Claisen-Schmidt reactions have been achieved under solvent-free conditions using sodium hydroxide as the base. wikipedia.org
Microwave-assisted synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes.
Use of green catalysts: The development of biodegradable and recyclable catalysts, such as bioglycerol-based carbon sulfonic acid, offers a sustainable alternative to traditional acid and base catalysts for the synthesis of indole derivatives. nih.gov
Multicomponent reactions: One-pot, multicomponent reactions that form several bonds in a single operation are highly efficient and atom-economical. researchgate.netrsc.org These strategies are being explored for the synthesis of complex heterocyclic systems derived from indoles. researchgate.net
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Classical Claisen-Schmidt | Well-established, readily available reagents | Often requires harsh conditions, can have low yields and side products |
| Ultrasound-assisted | Faster reaction times, higher yields, milder conditions | Requires specialized equipment |
| Solvent-free | Environmentally friendly, reduced waste | Can be challenging for some substrates, potential for mixing issues |
| Microwave-assisted | Extremely fast reactions | Requires specialized equipment, potential for localized overheating |
| Green Catalysis | Recyclable and biodegradable catalysts, milder conditions | Catalyst synthesis can be complex, may have lower activity than traditional catalysts |
| Multicomponent Reactions | High atom economy, operational simplicity, increased complexity in a single step | Optimization can be challenging, finding suitable reaction partners can be difficult |
This table is interactive and allows for a quick comparison of the different synthetic approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole-containing compounds, including chalcones. nih.govnih.gov This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com
The application of microwave irradiation can be particularly advantageous in the synthesis of this compound and its analogues. For instance, the synthesis of 1-acetyl-1H-indol-3-yl acetates has been achieved efficiently and rapidly through a microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. reading.ac.uk In this process, the reactants were subjected to microwave irradiation for just one minute at 80°C, resulting in the desired products in yields ranging from 34-71%. reading.ac.uk
Another example is the synthesis of 4-hydroxy indole, a key intermediate for various pharmaceuticals. actascientific.com A microwave-assisted dehydrogenative aromatization of an oxoindole using copper (II) bromide and then lithium bromide with lithium carbonate has been reported to produce 4-hydroxy indole in good yields within minutes. actascientific.com This highlights the potential of microwave synthesis to significantly reduce reaction times and energy consumption. actascientific.com
A comparative study on the synthesis of pyrazolo[1,5-a]pyrimidines demonstrated that microwave heating resulted in a 10% increase in yield compared to conventional heating methods. nih.gov Similarly, in the synthesis of 1H-pyrrol-3-oles from enamine-type Schiff bases, microwave-assisted intramolecular cyclocondensation showed a significant improvement in yields compared to conventional heating. For example, the yield of one product increased from 23% under conventional conditions to 86% with microwave assistance. mdpi.com
| Reactants | Product | Conditions | Yield | Reference |
| 2-[(carboxymethyl)amino]benzoic acids, acetic anhydride, triethylamine | 1-acetyl-1H-indol-3-yl acetates | Microwave, 80°C, 1 min | 34-71% | reading.ac.uk |
| Oxoindole, CuBr2, LiBr, Li2CO3 | 4-Hydroxy Indole | Microwave | Good | actascientific.com |
| Enaminosulfone, arylazodiaminopyrazole, acetic acid | Pyrazolo[1,5-a]pyrimidines | Microwave, 15 min | 90-95% | nih.gov |
| Enamines derived from acetylacetone | 2,3,4,5-tetrasubstituted pyrroles | Microwave, 30 min | up to 86% | mdpi.com |
Solvent-Free and Mechanochemical Approaches
In line with the principles of green chemistry, solvent-free and mechanochemical methods for the synthesis of indole-chalcones have gained significant attention. These approaches aim to reduce or eliminate the use of hazardous organic solvents, leading to more environmentally friendly and cost-effective processes.
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has proven to be an efficient and eco-friendly one-step method for synthesizing indole hybrid chalcones. tandfonline.comtandfonline.com This is typically achieved through the Claisen-Schmidt condensation of an indole-carboxaldehyde with a substituted acetophenone using liquid-assisted grinding in a high-energy ball mill. tandfonline.comtandfonline.comingentaconnect.com The notable advantages of this method include the use of minimal organic solvent (e.g., 100 μL of ethanol) and significantly shorter reaction times (15–60 minutes) compared to conventional methods. tandfonline.comtandfonline.comingentaconnect.com
Solvent-free synthesis of chalcones can also be achieved by grinding the reactants, such as an aldehyde and an acetophenone, with a solid base like sodium hydroxide using a mortar and pestle. researchgate.net This method often results in high yields and purity, with minor byproducts being easily removed by recrystallization. researchgate.net Research has indicated a correlation between the success of the solvent-free synthesis and the melting point of the resulting chalcone, with higher melting point chalcones generally obtained in higher yields. researchgate.net
| Reactants | Method | Catalyst/Conditions | Reaction Time | Reference |
| 1-methylindole-3-carboxaldehyde, substituted acetophenones | Liquid-assisted grinding | High-energy ball mill, 100 μL ethanol | 15-60 min | tandfonline.comtandfonline.com |
| Piperanal, acetophenones | Grinding | Solid sodium hydroxide, mortar and pestle | Not specified | researchgate.net |
Catalytic Approaches in Indole-Chalcone Synthesis
Catalysis plays a crucial role in the synthesis of indole-chalcones, offering pathways to higher efficiency, selectivity, and milder reaction conditions. Both acid and base catalysis are commonly employed in the Claisen-Schmidt condensation.
Brønsted acids are effective catalysts for various reactions involving indoles. nih.govnih.gov In the context of chalcone synthesis, Brønsted acidic ionic liquids have been utilized as dual catalysts and solvents for the Claisen-Schmidt condensation between acetophenone and benzaldehyde derivatives. dicp.ac.cn These ionic liquids are non-volatile, non-corrosive, and can be recycled, offering an environmentally friendly alternative to conventional homogeneous or heterogeneous acid catalysts. dicp.ac.cn
Furthermore, a one-pot, two-step synthesis of 3-substituted indoles has been developed using a Brønsted acidic ionic liquid as a catalyst. researchgate.net This process involves the in situ generation of chalcones from the Claisen-Schmidt condensation, followed by a Michael-like addition of indoles to these chalcones under solvent-free conditions. researchgate.netresearchgate.net This sequential approach demonstrates the versatility of Brønsted acid catalysis in constructing complex indole derivatives.
Brønsted acids have also been employed in the remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, providing a metal-free catalytic approach to a range of C6-functionalized indoles with good yields and high regioselectivity. nih.gov
Lewis acids are also powerful catalysts for indole synthesis and functionalization. nih.govorganic-chemistry.org They can activate imines towards electrophilic attack, facilitating intramolecular cyclization reactions to form indoles. nih.govorganic-chemistry.org For example, the cyclization of methyl phenyldiazoacetates bearing an ortho-imino group can be catalyzed by a variety of inexpensive Lewis acids, such as BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, with low catalyst loadings (≤1 mol%) to produce 2,3-substituted indoles in quantitative yields. organic-chemistry.org
In the context of chalcone-related chemistry, Lewis acid catalysis has been applied to the regioselective C–H carboxamidation of indolizines with dioxazolones. rsc.org This metal-free reaction proceeds via an acyl nitrene-type rearrangement to afford indolizine-3-carboxamides in moderate to good yields. rsc.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral indole-based heterocycles. nih.govbeilstein-journals.org Chiral organocatalysts can activate substrates in a stereocontrolled manner, leading to the formation of enantiomerically enriched products.
One notable application is the use of imidazolidinone catalysts for the LUMO-lowering activation of α,β-unsaturated aldehydes. caltech.edu This allows for the enantioselective Friedel-Crafts alkylation of indoles with these aldehydes, providing a direct route to C-3 chiral indoles. caltech.edu This methodology represents the first example of a catalytic and enantioselective alkylation of an indole with an α,β-unsaturated aldehyde. caltech.edu
Furthermore, chiral Brønsted acids have been successfully employed in the enantioselective transfer hydrogenation of indole derivatives, using Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.org This metal-free approach provides access to optically active indolines with high enantioselectivities. organic-chemistry.org
| Catalysis Type | Catalyst Example | Reaction Type | Key Features | Reference |
| Brønsted Acid | Acidic Ionic Liquids | Claisen-Schmidt Condensation | Dual catalyst/solvent, recyclable, environmentally friendly | dicp.ac.cn |
| Brønsted Acid | Chiral Brønsted Acids | Transfer Hydrogenation | Metal-free, high enantioselectivity | organic-chemistry.org |
| Lewis Acid | BF₃·Et₂O, TiCl₄, SnCl₄ | Intramolecular Cyclization | Low catalyst loading, quantitative yields | organic-chemistry.org |
| Organocatalysis | Imidazolidinone | Friedel-Crafts Alkylation | Enantioselective, first example with α,β-unsaturated aldehydes | caltech.edu |
Synthetic Route Optimization and Process Intensification
Optimizing synthetic routes and intensifying processes are crucial for the efficient and scalable production of this compound and its analogues. This involves a systematic approach to identify and overcome bottlenecks in a synthetic pathway.
One aspect of optimization is the fine-tuning of enzyme expression levels in biosynthetic pathways. nih.gov While this is more common in biocatalysis, the principles of identifying rate-limiting steps can be applied to chemical synthesis. For example, in the synthesis of 1,2,4-butanetriol, a systematic fine-tuning of pathway enzyme expression levels helped to identify and address bottlenecks, leading to a significant increase in production. nih.gov
Process intensification can be achieved through various means, including the use of microwave synthesis, as discussed earlier, which can dramatically reduce reaction times. Another strategy is the development of one-pot, multi-component reactions. For instance, a one-pot, three-component domino reaction of propargylated flavones or coumarins with aldehydes and anilines under solvent-free and microwave conditions, using YbCl₃ as a catalyst, has been reported for the efficient synthesis of functionalized quinolin-4-ylmethoxychromen-4-ones. nih.gov
The choice of catalyst and reaction conditions also plays a pivotal role in route optimization. For example, in the synthesis of indole-based chalcones, it was observed that while catalytic amounts of piperidine (B6355638) were effective, using an excess of piperidine often led to higher yields, and the product could be easily purified by simple rinsing as it precipitated from the solution. nih.gov
Ultimately, the goal of synthetic route optimization and process intensification is to develop robust, efficient, and sustainable methods for producing the target compounds. This often involves a combination of different strategies, including the selection of an optimal catalytic system, the use of enabling technologies like microwave irradiation, and the design of streamlined, one-pot procedures.
Reaction Condition Screening and Yield Enhancement
The optimization of reaction conditions is paramount to maximizing the yield and purity of the target compound. This involves a systematic screening of catalysts, directing groups, reagents, solvents, and temperatures for each synthetic step.
Step 1: Synthesis of 4-Acylindole Precursors via C-H Acylation
Direct C-H acylation has emerged as a powerful tool for installing acyl groups onto the indole core. acs.orgrsc.org Palladium-catalyzed reactions, particularly those employing a directing group strategy, have shown promise for achieving C4 selectivity. acs.orgnih.govrsc.org The Catellani-Lautens reaction, a palladium/norbornene-catalyzed process, provides a robust platform for ortho-C-H functionalization of aryl halides, which can be adapted for indole synthesis. acs.orgresearchgate.netdigitellinc.com
In a typical approach, an N-protected or C3-substituted indole serves as the substrate. A directing group, often installed at the C3 position (e.g., pivaloyl) or the N1 position, guides the palladium catalyst to the adjacent C4 position for acylation. acs.orgnih.gov Various acylating agents, including α-oxocarboxylic acids and acyl chlorides, can be employed. rsc.orgrsc.org
The screening of reaction parameters is crucial for optimizing the yield of the 4-acylindole intermediate. Key variables include the choice of palladium source, ligand, base, and solvent. Below is a table summarizing conditions explored for analogous C4-acylation reactions of indoles.
rsc.orgacs.org| Parameter | Variation | Observation/Rationale | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)2, Pd(0) complexes | Pd(OAc)2 is a common and effective precursor for generating the active Pd(II) catalytic species. | |
| Directing Group | Ketone, Pivaloyl, P(O)tBu2 | A directing group at C3 or N1 is often essential to overcome the intrinsic reactivity of the indole ring and direct functionalization to C4 or C7. |
Step 2: Formation of the Prop-2-en-1-one Moiety
Once the 4-acetylindole precursor is obtained, the next step is to form the α,β-unsaturated system. A common method for this transformation is a base- or acid-catalyzed aldol condensation with formaldehyde. sciencemadness.orgyoutube.com Alternatively, a Mannich reaction followed by elimination can yield the desired vinyl ketone. researchgate.netchemtube3d.com
For an aldol-type reaction, 4-acetylindole would be treated with a source of formaldehyde (e.g., paraformaldehyde or formalin) in the presence of a base or acid. sciencemadness.orgyoutube.com Yield enhancement would involve screening different catalysts, solvents, and temperatures.
researchgate.net| Parameter | Variation | Observation/Rationale | Reference |
|---|---|---|---|
| Formaldehyde Source | Paraformaldehyde, Formalin | Paraformaldehyde is a solid polymer of formaldehyde, often preferred for easier handling in organic solvents. | |
| Catalyst | NaOH, KOH, Acetic Acid | The reaction can be catalyzed by either base (to deprotonate the acetyl methyl group) or acid. Base catalysis is common for this type of condensation. |
A challenge in this step is the potential for polymerization of formaldehyde or undesired side reactions. sciencemadness.org Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired this compound.
Scale-Up Considerations for Research Applications
Transitioning a synthetic route from a small, milligram-scale discovery phase to a larger, gram-scale production for research applications introduces a new set of challenges. nih.govnih.gov What works efficiently in a test tube may not be practical or safe on a larger scale.
Catalyst and Reagent Cost-Effectiveness: The use of precious metal catalysts like palladium is a significant cost driver. acs.orgnih.gov For larger scale syntheses, minimizing catalyst loading is a primary goal. This can be achieved through ligand optimization or by using more robust catalytic systems. In some cases, transitioning to transition-metal-free strategies, if available, may be beneficial. nih.gov
Purification Strategy: Purification by column chromatography, while standard for small-scale reactions, becomes cumbersome and expensive at the gram scale. Developing a procedure where the final product can be isolated and purified by crystallization or precipitation is highly desirable. This requires careful control of the reaction to minimize impurities that may co-crystallize or inhibit crystallization.
Process Safety and Reaction Control: Exothermic reactions must be carefully managed during scale-up. What might be a minor temperature increase in a flask can become a dangerous runaway reaction in a larger reactor. Gradual addition of reagents and efficient heat transfer are critical. The use of flow chemistry, where small amounts of reagents are continuously mixed and reacted, can be an effective strategy for managing exotherms and improving safety and consistency on a larger scale. rsc.org
Gram-Scale Precedents: While specific scale-up data for this compound is not available, studies on related indole syntheses provide valuable insights. For instance, some chemo-enzymatic syntheses of indole alkaloid precursors have been successfully performed on a gram scale. rsc.org Additionally, certain syntheses of functionalized indoles have been scaled to produce multiple grams of product, demonstrating the feasibility of producing complex indoles in larger quantities for research needs. nih.govnih.gov These examples often highlight a shift to more practical purification methods and careful management of reaction conditions.
Chemical Reactivity and Mechanistic Investigations of 1 1h Indol 4 Yl Prop 2 En 1 One
Electrophilic and Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System
The propenone side chain of 1-(1H-indol-4-yl)prop-2-en-1-one is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.
Michael Addition Reactions with Indole (B1671886) Nucleophiles
The indole nucleus itself is an effective nucleophile, particularly at the C3 position, and can react with α,β-unsaturated carbonyl compounds in a Michael-type conjugate addition. bhu.ac.in While specific studies on the self-reaction of this compound are not detailed, the reaction of various indoles with other α,β-unsaturated ketones is well-documented and serves as a strong predictive model.
This reaction is typically catalyzed by acids or Lewis acids. A plausible mechanism involves the activation of the enone by the catalyst, followed by the nucleophilic attack of a second indole molecule at the β-carbon. mdpi.com For instance, the conjugate addition of various substituted indoles to chalcones has been efficiently catalyzed by a Brønsted acid ionic liquid, yielding β-indolylketones in good yields. mdpi.com The reaction proceeds smoothly regardless of whether electron-donating or electron-withdrawing groups are present on the indole ring. mdpi.com Similarly, molecular iodine has been used as a mild and efficient catalyst for the conjugate addition of indoles to en-1,4-diones, demonstrating high 1,4-selectivity. nih.gov Solvent-free methods, using wet cyanuric chloride and pulverization, have also proven effective for promoting the Michael addition of indoles to Michael acceptors. researchgate.net
Table 1: Examples of Michael Addition Reactions with Indole Nucleophiles
| Indole Reactant | α,β-Unsaturated Ketone | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Indole | Chalcone (B49325) | [PyN(CH2)4SO3H][p-CH3PhSO3], Acetonitrile (B52724), 80 °C | 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one | 92% | mdpi.com |
| 2-Methylindole | Chalcone | [PyN(CH2)4SO3H][p-CH3PhSO3], Acetonitrile, 80 °C | 3-(2-Methyl-1H-indol-3-yl)-1,3-diphenylpropan-1-one | 90% | mdpi.com |
| Indole | (E)-3-(4-chlorobenzylidene)isatin | Iodine (catalytic), Acetonitrile, rt | 3-(1-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoethyl)indolin-2-one | 88% | nih.gov |
| Indole | Dibenzylideneacetone | Wet Cyanuric Chloride, Grinding, rt | 1,5-Diphenyl-3,3-bis(1H-indol-3-yl)pentan-1-one | 90% | researchgate.net |
Conjugate Addition Chemistry
The α,β-unsaturated carbonyl system is susceptible to conjugate addition from a wide array of "soft" nucleophiles beyond indoles. masterorganicchemistry.comyoutube.com These reactions, also known as 1,4-additions, involve the addition of the nucleophile to the β-carbon of the propenone chain. masterorganicchemistry.com
Typical nucleophiles that participate in conjugate addition include:
Enolates: The classic Michael reaction involves the addition of an enolate to an electrophilic alkene. masterorganicchemistry.com
Amines and Thiols: These heteroatomic nucleophiles readily add to Michael acceptors. masterorganicchemistry.com Thia-Michael additions, for example, can be catalyzed effectively by wet cyanuric chloride. researchgate.netscience.gov
Organocuprates (Gilman Reagents): These reagents are known for their high selectivity for 1,4-addition over 1,2-addition to the carbonyl carbon. masterorganicchemistry.com
The mechanism generally involves the nucleophilic attack on the β-carbon, forming an enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com The choice between 1,4-addition (Michael) and 1,2-addition (direct attack on the carbonyl carbon) is influenced by the nature of the nucleophile; "soft" nucleophiles preferentially undergo 1,4-addition, while "hard" nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition. masterorganicchemistry.com
Transformations Involving the Indole Moiety
The indole ring system within this compound retains its characteristic reactivity, primarily dominated by its electron-rich nature.
Electrophilic Substitution Reactions on the Indole Ring
The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles. bhu.ac.in The position of greatest reactivity for electrophilic aromatic substitution is C3, which is vastly more reactive than benzene (B151609). bhu.ac.inwikipedia.org This preference is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate formed upon attack at C3. bhu.ac.in Since the substituent in this compound is at the C4 position, electrophilic attack is strongly predicted to occur at the C3 position. If the C3 position were blocked, substitution would then typically occur at C2. bhu.ac.in
Common electrophilic substitution reactions applicable to the indole ring include:
Halogenation: Performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. quimicaorganica.org
Nitration: Typically carried out using nitric acid in acetic anhydride. quimicaorganica.org
Sulfonation: Achieved with a SO3-pyridine complex to prevent polymerization side reactions. quimicaorganica.org
Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position using dimethylformamide (DMF) and phosphorus oxychloride. quimicaorganica.org
Mannich Reaction: Involves formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group, a useful synthetic handle. wikipedia.orgquimicaorganica.org
N-Alkylation and N-Acylation Pathways
The nitrogen atom of the indole ring possesses an acidic proton (pKa ≈ 17) and can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. researchgate.net This anion readily participates in N-alkylation and N-acylation reactions.
Achieving selective N-alkylation over the more electronically favored C3-alkylation often requires specific reaction conditions. The general strategy involves using a strong base (like NaH, K2CO3, or Cs2CO3) in a polar aprotic solvent (such as DMF or THF) to generate the indolide anion, which then reacts with an alkylating agent (e.g., an alkyl halide). rsc.orgnih.gov Higher reaction temperatures can also favor the thermodynamically more stable N-alkylated product. rsc.org An alternative approach involves the N-alkylation of a precursor indoline (B122111), followed by oxidation to the indole. nih.gov This two-step, one-pot procedure allows for the selective synthesis of N-alkylated indoles using an iron catalyst. nih.gov Enantioselective methods for N-alkylation have also been developed using chiral catalysts. mdpi.com
Redox Chemistry
The redox chemistry of this compound can involve either the indole nucleus or the α,β-unsaturated carbonyl system.
The indole ring itself is generally resistant to reduction but the pyrrole (B145914) ring can be oxidized under specific conditions using reagents like ozone or sodium periodate. bhu.ac.in More synthetically relevant is the oxidation of a reduced indoline precursor to the corresponding indole. An efficient and selective methodology for this transformation involves using an iron salt catalyst (FeBr3) in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a stoichiometric amount of tert-butyl hydroperoxide (t-BuOOH) at room temperature. nih.gov This method is part of a one-pot, two-step strategy for producing N-alkylated indoles from indolines. nih.gov
The α,β-unsaturated carbonyl moiety also presents sites for redox reactions. The carbon-carbon double bond can be selectively reduced (conjugate reduction), for example, through catalytic hydrogenation, to yield the corresponding saturated ketone, 1-(1H-indol-4-yl)propan-1-one. Alternatively, the carbonyl group can be reduced to a secondary alcohol. The specific outcome depends on the choice of reducing agent and reaction conditions.
Oxidation Pathways
The oxidation of this compound can proceed through several pathways, primarily targeting the electron-rich indole ring and the α,β-unsaturated system. The indole nucleus is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation can occur at the C2-C3 double bond of the pyrrole ring. nih.gov
Furthermore, the α,β-unsaturated ketone can undergo oxidative cleavage under strong oxidizing conditions. The nature of the substituent on the indole nitrogen can also influence the oxidation pathway. researchgate.net In the context of related indole derivatives, electrochemical studies have shown that the indole moiety is typically the primary site of oxidation. nih.gov
Reduction Methodologies of the Carbonyl and Alkene Functions
The reduction of the carbonyl and alkene functionalities in this compound can be achieved with high selectivity using various reducing agents. The choice of reagent determines whether the carbonyl group, the carbon-carbon double bond, or both are reduced.
Selective Carbonyl Reduction:
The selective reduction of the carbonyl group to a hydroxyl group, while leaving the alkene intact, is a common transformation. This can be accomplished using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. These hydride reagents are effective for the reduction of ketones. researchgate.net
Selective Alkene Reduction:
Catalytic hydrogenation is a primary method for the selective reduction of the carbon-carbon double bond. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, the alkene can be saturated to the corresponding alkane without affecting the carbonyl group.
Conjugate Reduction:
Reagents known as conjugate addition reagents can be employed to achieve 1,4-reduction of the α,β-unsaturated system. This effectively reduces the double bond and results in the formation of a saturated ketone.
Complete Reduction:
Stronger reducing agents or more forcing reaction conditions can lead to the reduction of both the carbonyl and the alkene functionalities, yielding the corresponding saturated alcohol.
Enzymatic Reduction:
Biocatalytic methods employing alcohol dehydrogenases (ADHs) have been successfully used for the stereoselective reduction of similar dicarbonyl compounds, suggesting their potential applicability for the asymmetric reduction of this compound to produce chiral alcohols. mdpi.com
Electrochemical Studies of Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of this compound. These studies help in understanding the electron transfer processes and the stability of the resulting radical ions.
The indole moiety is known to be electroactive and can be oxidized at carbon-based electrodes. nih.gov In related dihydropyridine (B1217469) systems, electrochemical oxidation has been shown to be an irreversible process, leading to the corresponding pyridine (B92270) derivative through a two-electron, two-proton mechanism. researchgate.net The oxidation potential is influenced by the substituents on the ring system. researchgate.net
For this compound, the electrochemical behavior would likely involve the oxidation of the indole ring. The α,β-unsaturated ketone could also participate in redox reactions, although the indole nucleus is generally more susceptible to oxidation. nih.gov The specific redox potentials and the nature of the electrochemical processes would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material. utexas.edu
Studies on similar compounds have shown that the redox behavior can be correlated with their biological activity, highlighting the importance of understanding these properties. nih.gov
Cycloaddition Reactions and Cascade Processes
The α,β-unsaturated ketone functionality in this compound makes it a suitable dienophile for Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.orgyoutube.com This reaction would involve the enone system reacting with a conjugated diene to form a six-membered ring. The regioselectivity and stereoselectivity of such reactions are governed by the electronic and steric properties of both the diene and the dienophile.
Furthermore, the presence of both a π-system and a reactive ketone allows for the possibility of cascade reactions. A cascade reaction involves multiple bond-forming events occurring in a single synthetic operation. For instance, a cycloaddition could be followed by an intramolecular reaction involving the indole nucleus or the carbonyl group, leading to the rapid construction of complex molecular architectures. princeton.edumit.edu Gold-catalyzed [2+4] cycloaddition reactions have been reported for enones with allenes, suggesting another potential reaction pathway. rsc.org
Rearrangement Reactions and Their Mechanisms
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wikipedia.org The structure of this compound offers several possibilities for rearrangements, particularly under acidic or basic conditions.
One potential rearrangement is an allylic rearrangement, where the double bond shifts its position. wikipedia.org Acid-catalyzed rearrangements could involve the protonation of the carbonyl oxygen, followed by migration of a group to the adjacent electron-deficient carbon.
The indole nucleus itself can participate in rearrangements. For example, under certain conditions, a Fischer indole synthesis-type rearrangement could be envisioned if a suitable precursor is used. While not a direct rearrangement of the title compound, it highlights the reactivity of the indole core.
Specific named rearrangement reactions that could be relevant to derivatives or reaction intermediates of this compound include:
Beckmann Rearrangement: If the ketone is converted to an oxime, it could undergo a Beckmann rearrangement to form an amide. libretexts.orgbyjus.com
Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid could lead to a Baeyer-Villiger rearrangement, forming an ester. wiley-vch.de
Favorskii Rearrangement: If an α-halo derivative of the ketone is prepared, it could undergo a Favorskii rearrangement in the presence of a base to yield a carboxylic acid derivative. libretexts.org
The specific pathway and mechanism of any rearrangement would be highly dependent on the reaction conditions and the presence of catalysts or other reagents. mvpsvktcollege.ac.in
Spectroscopic and Advanced Structural Characterization of 1 1h Indol 4 Yl Prop 2 En 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the exact connectivity and environment of each carbon and hydrogen atom in "1-(1H-indol-4-yl)prop-2-en-1-one" can be established.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," distinct signals are expected for the indole (B1671886) ring protons, the vinylic protons of the propenone moiety, and the N-H proton of the indole. The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, H-7) would appear as a set of coupled multiplets. The protons on the pyrrole (B145914) part of the indole (H-2, H-3) would also show characteristic shifts and couplings. The three protons of the acryloyl group (-CO-CH=CH₂) would present as a distinct AMX spin system, with characteristic doublet of doublets patterns, reflecting their geometric relationship. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. "this compound" contains 11 distinct carbon environments. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone. The carbons of the indole ring would appear in the aromatic region, with their specific shifts influenced by the substitution pattern. The two vinylic carbons of the propenone group would also have characteristic chemical shifts in the olefinic region of the spectrum.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
Note: The following data is a theoretical prediction based on analogous structures and general NMR principles. Actual experimental values may vary.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C=O | - | 190.0 - 195.0 |
| =CH (α to C=O) | 6.0 - 6.5 (dd) | 128.0 - 132.0 |
| =CH₂ (β to C=O) | 5.8 - 6.2 (dd), 6.3 - 6.8 (dd) | 130.0 - 135.0 |
| Indole N-H | 8.0 - 9.0 (br s) | - |
| Indole C-2 | 7.0 - 7.5 (m) | 123.0 - 128.0 |
| Indole C-3 | 6.5 - 7.0 (m) | 102.0 - 107.0 |
| Indole C-3a | - | 126.0 - 130.0 |
| Indole C-4 | - | 135.0 - 140.0 |
| Indole C-5 | 7.2 - 7.6 (d) | 120.0 - 125.0 |
| Indole C-6 | 7.0 - 7.4 (t) | 122.0 - 127.0 |
| Indole C-7 | 7.5 - 8.0 (d) | 110.0 - 115.0 |
| Indole C-7a | - | 136.0 - 141.0 |
To confirm the assignments made from 1D NMR, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to trace the connectivity within the vinyl system and the aromatic protons of the indole ring. For instance, correlations would be seen between the H-5, H-6, and H-7 protons of the indole's benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each CHx group in the molecule would give a cross-peak, definitively linking the proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.
While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline form. This is particularly useful for studying polymorphism, where a compound can exist in different crystal lattices. ssNMR can also probe intermolecular interactions within the crystal structure. For "this compound," ssNMR could differentiate between possible conformers and provide insights into the packing arrangement in the solid state by analyzing anisotropic interactions that are averaged out in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
The FT-IR and Raman spectra of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups.
N-H Stretch: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the vinylic C-H stretches would also be in this region.
C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone is a key diagnostic peak, expected in the range of 1650-1685 cm⁻¹. The conjugation with the double bond and the indole ring lowers the frequency compared to a simple ketone.
C=C Stretches: The C=C stretching vibration of the propenone moiety would appear around 1610-1640 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring would also be present in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching of the indole ring would be found in the 1200-1350 cm⁻¹ range.
Interactive Data Table: Expected Characteristic Vibrational Frequencies
Note: The following data is a theoretical prediction. Actual experimental values may vary.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Indole N-H Stretch | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Carbonyl C=O Stretch | 1650 - 1685 | Medium |
| Alkene C=C Stretch | 1610 - 1640 | Very Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.
For "this compound" (Molecular Formula: C₁₁H₉NO), the expected exact mass would be calculated. The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or, more commonly in ESI, the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in the mass spectrum can also provide further structural information, corroborating the structure determined by NMR. For instance, fragmentation could involve the loss of a CO group or cleavage at the bond between the indole ring and the propenone side chain.
Data Table: Molecular Formula and Expected Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| Expected Exact Mass [M] | 171.0684 |
| Expected [M+H]⁺ (ESI-HRMS) | 172.0757 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₁₁H₉NO.
The expected exact mass can be calculated as follows:
C₁₁: 11 x 12.00000 = 132.00000
H₉: 9 x 1.00783 = 9.07047
N₁: 1 x 14.00307 = 14.00307
O₁: 1 x 15.99491 = 15.99491
Total Exact Mass: 171.06843 Da
An HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 172.0757, confirming the elemental composition.
Table 1: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₁₁H₉NO | 171.06843 |
| [M+H]⁺ | C₁₁H₁₀NO⁺ | 172.07570 |
| [M+Na]⁺ | C₁₁H₉NNaO⁺ | 194.05780 |
This table is predictive and based on the elemental composition of the target compound.
Fragmentation Pattern Analysis
The molecular ion peak (M⁺) at m/z 171 would be expected to be prominent due to the stability of the aromatic indole ring. Key fragmentation pathways would likely involve:
Loss of CO: A characteristic fragmentation of ketones is the loss of a carbonyl group, which would result in a fragment ion at m/z 143 (M-28).
Loss of the propenoyl group: Cleavage of the bond between the indole ring and the carbonyl group could lead to the formation of an indol-4-yl cation at m/z 116.
Retro-Diels-Alder (RDA) reaction: The propenone side chain could undergo RDA-type fragmentation, leading to the loss of acetylene (B1199291) (C₂H₂), resulting in a fragment at m/z 145.
Fragmentation of the indole ring: As seen in the mass spectrometry of simple indoles, fragmentation of the indole nucleus itself can occur, leading to characteristic ions such as the one at m/z 91, which corresponds to a rearranged tropylium-like ion. nih.gov
Table 2: Predicted Major Fragment Ions for this compound
| m/z | Predicted Fragment Structure/Loss |
| 171 | Molecular Ion [M]⁺ |
| 143 | [M-CO]⁺ |
| 116 | [Indol-4-yl]⁺ |
| 91 | Rearranged indole fragment |
This table is predictive and based on general fragmentation patterns of related structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by both the indole chromophore and the conjugated propenone system.
The indole nucleus itself typically exhibits two main absorption bands: a strong band around 220 nm (¹Bb transition) and a weaker, more structured band between 260-290 nm (¹Lb transition). nist.govnist.gov The presence of the propenone substituent at the 4-position, in conjugation with the indole ring, is expected to cause a bathochromic (red) shift of these bands.
A close analog, indole-4-carboxaldehyde , shows absorption maxima (λmax) at 235 nm and 341 nm. caymanchem.comnih.gov Given that the propenone group in this compound extends the conjugation compared to the formyl group in indole-4-carboxaldehyde, a further red shift is anticipated. The electronic transitions responsible for these absorptions are primarily π → π* transitions within the conjugated system.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
| ~240-250 | π → π | Indole ring and propenone system |
| ~340-360 | π → π | Extended conjugation of the entire molecule |
| Weak n → π* shoulder | n → π* | Carbonyl group |
This table is predictive and based on data from analogous compounds like indole-4-carboxaldehyde.
X-ray Diffraction for Solid-State Structure and Conformation
X-ray diffraction analysis of a single crystal would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, insights can be gained from the structures of related indole derivatives.
For instance, the crystal structure of 4-(trimethylsilyl)indole has been determined, providing information on the geometry of a 4-substituted indole. psu.edu More relevantly, the crystal structures of various chalcone-like molecules containing an indole ring, such as (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one , have been reported. These studies reveal that the propenone linker can adopt different conformations (s-cis or s-trans) and that intermolecular interactions, such as hydrogen bonding involving the indole N-H and π-π stacking between aromatic rings, play a crucial role in the crystal packing. nih.gov
For this compound, one would expect the indole N-H group to act as a hydrogen bond donor. The planarity of the molecule would depend on the torsion angles between the indole ring and the propenone side chain.
Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value/Feature |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric, depending on packing |
| Key Interactions | N-H···O hydrogen bonding, C-H···π interactions, π-π stacking |
| Conformation | The propenone side chain could adopt an s-cis or s-trans conformation relative to the C=C and C=O bonds. |
This table is hypothetical and based on the crystallographic data of analogous indole derivatives.
Other Advanced Spectroscopic and Analytical Techniques
Other advanced techniques could further elucidate the structure and electronic properties of this compound.
UV-Photoelectron Spectroscopy (UV-PES): This technique provides information about the energies of occupied molecular orbitals. Studies on indole and its BN isosteres have shown that the highest occupied molecular orbitals (HOMOs) are of π symmetry. acs.org A similar study on the target compound would help to understand its electronic structure in detail.
Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for predicting spectroscopic properties. DFT can be used to calculate optimized geometries, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transition energies (UV-Vis spectra), which can then be compared with experimental data for validation. nih.gov
Theoretical and Computational Studies of 1 1h Indol 4 Yl Prop 2 En 1 One
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. These methods have been applied to understand the intricacies of 1-(1H-indol-4-yl)prop-2-en-1-one and related structures.
Molecular Geometry Optimization and Conformational Analysis
The optimization of the molecular geometry of this compound and its derivatives is a fundamental step in computational studies. Using methods like DFT with the B3LYP functional and various basis sets, researchers can determine the most stable three-dimensional arrangement of the atoms. nih.govresearchgate.net This process involves finding the minimum energy conformation, which provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a related indole (B1671886) derivative, the planarity of the molecule was a key finding from geometry optimization. researchgate.net The correlation between calculated and experimental data for bond lengths and angles often shows good agreement, validating the computational approach. nih.gov
Conformational analysis of similar structures, such as (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, has revealed that the molecule can adopt specific configurations like the s-cis conformation with respect to the carbonyl and double bonds. nih.gov The dihedral angle between the indole ring and other parts of the molecule is also a critical parameter determined through these analyses. nih.gov
Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals (FMO))
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
For molecules similar to this compound, a smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov The distribution of HOMO and LUMO across the molecule indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.gov In some indole derivatives, the HOMO and LUMO are distributed over almost the entire molecule. nih.gov The energies of these orbitals are used to calculate various quantum chemical parameters that describe the molecule's reactivity. researchgate.net
Table 1: Frontier Molecular Orbital Data for a Related Indole Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related compound, calculated at the B3LYP/6-31G+(d,p) level of theory. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
In studies of related pyrazoline and indole derivatives, MEP analysis has shown that negative potential is often localized around electronegative atoms like oxygen and nitrogen, particularly in carbonyl groups. nih.gov Conversely, positive potential is typically found around hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions and the reactivity of the molecule. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It examines the delocalization of electron density between occupied Lewis-type (bonding) orbitals and unoccupied non-Lewis-type (antibonding) orbitals. wikipedia.org This analysis reveals hyperconjugative interactions that contribute to the stability of the molecule. icm.edu.pl
For various organic molecules, NBO analysis has been used to quantify the extent of electron delocalization and the stability arising from these interactions. nih.govicm.edu.pl The analysis can also determine the percentage of Lewis and non-Lewis character in the electronic structure, indicating the degree of deviation from an idealized Lewis structure. nih.govwikipedia.org The concept of hyperconjugation, often investigated through NBO analysis, plays a significant role in explaining certain structural and reactivity phenomena. rsc.org
Non-Linear Optical (NLO) Properties Prediction
Theoretical calculations can predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. nih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Calculations of β can indicate whether a compound has potential as an NLO material. nih.gov
For chalcone (B49325) derivatives, which share structural similarities with this compound, NLO properties are often attributed to strong donor-acceptor intramolecular interactions and the delocalization of π-electrons. nih.gov The presence of certain functional groups can significantly influence these properties. nih.gov
Chemical Reactivity Descriptors (Fukui Functions, Hardness, Electrophilicity Index)
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com
Chemical Hardness and Softness: Hardness is a measure of a molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap generally corresponds to high hardness and high kinetic stability. researchgate.net Softness is the reciprocal of hardness.
Electronegativity and Chemical Potential: These descriptors relate to the molecule's ability to attract electrons.
Electrophilicity Index: This index quantifies the ability of a molecule to accept electrons.
Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. icm.edu.pl
Studies on indol-4-one (B1260128) derivatives have shown a strong correlation between these reactivity parameters and their biological activities. mdpi.com For instance, hardness and electrophilicity have been found to have a high correlation with antifungal activity in certain series of these compounds. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
| benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
| 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone |
| 4-(prop-1-en-2-yl)benzaldehyde |
| 1-(1H-indol-1-yl)ethanone |
| 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile |
| 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |
| 4-Iodo-1H-indole-2,3-dione |
| 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines |
| Dimethyltryptamine |
| 1-Azanapthalene-8-ol |
| Indeno[1,2-b]pyrrol-4(1H)-ones |
| Furo[2,3-b]indol-3a-ol |
| (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. For a molecule like this compound, which features an α,β-unsaturated ketone system, computational studies can map out the potential energy surfaces of its reactions. This allows for the identification of transition states, intermediates, and the determination of activation energies, providing a detailed picture of the reaction pathways.
For instance, in reactions such as Michael additions or cycloadditions, DFT calculations can help in understanding the reactivity of the enone system. nih.gov By modeling the interaction of the molecule with various nucleophiles or reactants, researchers can predict the most likely course of a chemical transformation. Computational studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals have demonstrated the power of these methods in tracking complex reaction pathways, including additions to the ring and hydrogen abstractions. copernicus.orgcopernicus.org Similar approaches could be applied to understand the metabolic pathways or synthetic derivatization of this compound.
Furthermore, computational models can investigate the role of catalysts in reactions involving the molecule. Studies on related chalcones have used DFT to explore how catalysts, such as N-heterocyclic carbenes, influence the stereoselectivity of cycloaddition reactions. nih.gov Such insights are crucial for designing efficient and selective synthetic routes to new derivatives.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. etsu.edu By calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates), the vibrational modes and their corresponding frequencies can be determined. psu.edu
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. For a molecule like this compound, DFT calculations would predict characteristic vibrational modes for the N-H stretch of the indole, the C=O stretch of the ketone, the C=C stretch of the enone system, and various C-H bending and stretching modes. Comparing these predicted frequencies with an experimental IR spectrum can provide a detailed assignment of the observed absorption bands.
Below is an illustrative table of how predicted vibrational frequencies for this compound might be presented.
Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT (Note: This table is a hypothetical representation and not based on actual published data for this specific compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
|---|---|---|
| N-H Stretch (Indole) | 3450 | 3400-3500 |
| C-H Stretch (Aromatic) | 3100 | 3000-3100 |
| C-H Stretch (Vinylic) | 3050 | 3010-3095 |
| C=O Stretch (Ketone) | 1665 | 1650-1680 |
| C=C Stretch (Enone) | 1620 | 1600-1640 |
| C=C Stretch (Indole Ring) | 1580 | 1550-1600 |
| N-H Bend (Indole) | 1510 | 1490-1550 |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT, have become standard tools for predicting ¹H and ¹³C NMR chemical shifts. imist.ma The GIAO method is known to provide reliable predictions that can aid in the assignment of complex spectra and even help distinguish between different isomers or conformers. rsc.orgacs.org
For this compound, GIAO calculations would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Studies on various indole alkaloids have shown excellent correlation between GIAO-predicted and experimental NMR data. researchgate.net
An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using GIAO-DFT (Note: This table is a hypothetical representation and not based on actual published data for this specific compound. Numbering is illustrative.)
| Atom Position (Illustrative) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole N-H | 8.5 | - |
| Indole C2-H | 7.3 | 125.0 |
| Indole C3-H | 6.8 | 103.0 |
| Indole C5-H | 7.5 | 122.0 |
| Indole C6-H | 7.1 | 120.0 |
| Indole C7-H | 7.6 | 128.0 |
| Propenone Cα-H | 6.5 | 130.0 |
| Propenone Cβ-H (trans) | 7.0 | 129.0 |
| Propenone Cβ-H (cis) | 6.2 | - |
Advanced Research Applications of 1 1h Indol 4 Yl Prop 2 En 1 One As a Chemical Synthon
Role as a Precursor in the Synthesis of Complex Molecules
The dual reactivity of 1-(1H-indol-4-yl)prop-2-en-1-one makes it an ideal starting material for the construction of a wide array of complex molecules. The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack, while the indole (B1671886) ring can participate in various cyclization and annulation reactions.
Development of Heterocyclic Systems (e.g., Pyrazolines, Isoxazoles, Pyrimidines, Dithiole Derivatives)
The α,β-unsaturated ketone moiety of this compound is a key functional group for the synthesis of various five- and six-membered heterocyclic rings through condensation and cycloaddition reactions.
Pyrazolines: Pyrazoline derivatives are significant five-membered nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of pyrazolines often involves the reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives. nih.gov In this reaction, the initial Michael addition of hydrazine to the enone is followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. nih.gov One-pot, three-component reactions involving an aldehyde, a ketone, and thiosemicarbazide (B42300) can also yield pyrazoline derivatives. researchgate.net The general synthetic approach is versatile, allowing for the introduction of various substituents on the pyrazoline ring. nih.govorganic-chemistry.org
Isoxazoles: Isoxazoles are another important class of five-membered heterocycles containing both nitrogen and oxygen atoms. A common method for their synthesis is the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). youtube.com Alternatively, α,β-unsaturated ketones like this compound can serve as precursors. The reaction with hydroxylamine proceeds via a Michael addition, followed by cyclization and dehydration to form the isoxazole (B147169) ring. Various synthetic strategies, including the use of metal catalysts and different reaction conditions, have been developed to synthesize substituted isoxazoles from different starting materials. nih.govorganic-chemistry.orgnih.gov
Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The synthesis of pyrimidine (B1678525) derivatives can be achieved through various routes. For instance, pyrimidine-quinolone hybrids have been synthesized via microwave-assisted aromatic nucleophilic substitution. nih.gov A general method for producing pyrimidin-4-one compounds involves the reaction of an arylaminocarboxylic acid with an organic acid in the presence of a nitrogenous compound. google.com The α,β-unsaturated ketone functionality in this compound can be utilized in condensation reactions with urea (B33335) or thiourea (B124793) to form dihydropyrimidine (B8664642) or dihydropyrimidinethione derivatives, which can be further oxidized to the corresponding pyrimidines.
Dithiole Derivatives: Dithiole derivatives, particularly 1,2-dithiole-3-thiones, are sulfur-containing heterocycles. mdpi.com The synthesis of dithiole derivatives can be achieved through various methods, including the reaction of 1,3-dicarbonyl compounds with Lawesson's reagent or the use of elemental sulfur in the presence of a base. nih.govnih.gov The enone moiety in this compound can potentially react with sulfurizing agents to form dithiole derivatives, although specific examples with this starting material are not extensively documented.
| Heterocycle | General Reagents | Reaction Type |
| Pyrazoline | Hydrazine hydrate, Substituted hydrazines | Michael Addition-Cyclization |
| Isoxazole | Hydroxylamine hydrochloride | Michael Addition-Cyclization |
| Pyrimidine | Urea, Thiourea, Amidines | Condensation-Cyclization |
| Dithiole | Lawesson's reagent, Elemental sulfur | Thionation-Cyclization |
Construction of Polycyclic Scaffolds
The indole nucleus of this compound is an excellent platform for the construction of fused and bridged polycyclic systems. These complex scaffolds are prevalent in natural products and medicinally important compounds. nih.govnih.gov
One-pot reactions involving alkyne annulation have emerged as a powerful strategy for building polycyclic scaffolds. nih.govfrontiersin.orgresearchgate.net These methods often utilize transition metal catalysis, such as gold or rhodium, to facilitate cascade reactions that rapidly increase molecular complexity. nih.govfrontiersin.org For instance, the dearomative cyclization of alkyne-tethered indoles can lead to the formation of polycyclic indolines. nih.govfrontiersin.org
Furthermore, cycloaddition reactions are a cornerstone in the synthesis of polycyclic frameworks. polimi.it The indole ring can act as a diene or a dienophile in Diels-Alder reactions, leading to the formation of fused carbocyclic or heterocyclic rings. polimi.it The nature of the substituents on the indole and the dienophile/diene partner can control the regioselectivity and stereoselectivity of the cycloaddition. polimi.it
| Strategy | Key Reaction | Catalyst/Conditions | Resulting Scaffold |
| Alkyne Annulation | Cascade C-H activation/alkyne annulation | Rhodium, Gold | Fused pyridines, Pyrroles |
| Dearomative Cyclization | Cascade dearomative cyclization of alkyne-tethered indoles | Gold, Platinum | Polycyclic indolines |
| Cycloaddition | [4+2] and [3+2] cycloadditions | Lewis acids (e.g., Zn(II)) | Fused indoline (B122111) heterocycles |
Applications in Materials Chemistry
The extended π-system and the presence of donor (indole) and acceptor (enone) moieties in this compound make it an attractive candidate for applications in materials science, particularly in the field of nonlinear optics and as a precursor for novel polymeric materials.
Exploration as Non-Linear Optical Materials
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optical computing, data storage, and telecommunications. unl.edu Compounds with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. In this compound, the indole ring acts as an electron donor, the prop-2-en-1-one system serves as the π-bridge and the carbonyl group as the electron acceptor.
A study on a similar compound, (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one, using quantum chemical calculations, has shown that it possesses a significant dipole moment and first hyperpolarizability, suggesting its potential as an NLO material. niscpr.res.in The electronic properties of such molecules can be tuned by modifying the donor, acceptor, or the π-linker to optimize their NLO response.
Precursors for Polymeric Materials
The vinyl group in the prop-2-en-1-one moiety of this compound can participate in polymerization reactions. This opens up the possibility of creating novel polymers with indole side chains. Such polymers could exhibit interesting photophysical, electronic, and biological properties due to the presence of the indole functionality. For example, new monomers based on eugenol (B1671780) methacrylate (B99206) have been synthesized and polymerized to create materials with specific thermal properties. mdpi.com A similar approach could be applied to this compound to generate functional polymers.
Use as a Probe Molecule in Chemical Biology (excluding direct therapeutic/clinical aspects)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The indole scaffold is a key component of the amino acid tryptophan, which acts as an intrinsic fluorescent probe in proteins. wikipedia.org The unique structure of this compound, with its reactive Michael acceptor system and potential for fluorescence, makes it an interesting candidate for the development of chemical probes.
A related indole derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been investigated as a polypharmacological agent, with its activity being explored against various biological targets through screening and molecular docking studies. mdpi.com This highlights the potential of indole-containing small molecules to interact with multiple proteins. The α,β-unsaturated ketone in this compound can react with nucleophilic residues in proteins, such as cysteine, allowing for its use as a covalent probe to label and identify specific protein targets. The indole moiety can also contribute to the binding affinity and selectivity of the probe. smolecule.com
| Application | Mode of Action | Potential Information Gained |
| Covalent Probe | Michael addition to nucleophilic amino acid residues (e.g., Cysteine) | Identification of protein binding partners, Enzyme inhibition studies |
| Fluorescent Probe | Intrinsic fluorescence of the indole moiety | Probing the microenvironment of protein binding sites |
| Scaffold for Probe Development | Chemical modification to introduce reporter tags (e.g., biotin, fluorophores) | Target identification and validation, Cellular imaging |
Catalytic Applications or Ligand Design for Metal Complexes
While specific research on the catalytic applications or ligand design for metal complexes of this compound is not extensively documented in publicly available literature, the broader class of indolyl propenones and related indole derivatives has been a subject of interest in coordination chemistry and catalysis. The structural features of this compound, namely the indole ring, the enone functionality, and the potential for N-H deprotonation, suggest its potential as a versatile ligand for various metal centers.
The indole scaffold itself is a prominent feature in the design of ligands for transition metal complexes. The nitrogen atom of the indole ring can act as a Lewis base, donating its lone pair of electrons to a metal center. Furthermore, the pyrrolic part of the indole can be deprotonated to form an indolyl anion, which can then coordinate to a metal. This versatility allows for the formation of a variety of metal complexes with different coordination modes and geometries. researchgate.netnih.gov
Indole-containing ligands have been successfully employed in the synthesis of metal complexes with catalytic activities. For instance, rhodium(I) and iridium(I) complexes bearing indolyl-imine ligands have demonstrated high efficiency as catalysts in the intramolecular cyclization of 4-pentynoic acid to yield γ-methylene-γ-butyrolactone. researchgate.netacs.org In these complexes, the indole nitrogen, along with the imine nitrogen, coordinates to the metal center, creating a stable catalytic species. acs.org The electronic properties of the indole ring can influence the catalytic activity of the metal center.
Moreover, the enone moiety in this compound presents additional coordination sites. The carbonyl oxygen can coordinate to a metal ion, and the carbon-carbon double bond can participate in π-bonding with the metal. This could lead to the formation of chelate complexes, where the compound acts as a bidentate or even a tridentate ligand, depending on the involvement of the indole nitrogen.
The design of ligands based on indole-chalcone hybrids has also been explored, primarily for their biological activities. acs.org However, the synthesis of metal complexes with these ligands opens up possibilities for their use in catalysis. For example, manganese complexes with ligands derived from 4-acyl pyrazolone (B3327878) have been synthesized and characterized, showing potential applications in biological systems. nih.gov While not directly catalytic, these studies highlight the ability of acyl-substituted heterocyclic compounds to coordinate with metal ions.
The following table summarizes the catalytic applications of various indole-containing ligands and their metal complexes, providing an insight into the potential applications of this compound as a ligand.
| Ligand Type | Metal(s) | Catalytic Application | Reference(s) |
| Indolyl-imine | Rh(I), Ir(I) | Intramolecular cyclization of 4-pentynoic acid | researchgate.netacs.org |
| 2-(2-pyridinyl)-1H-indole | Rh(III), Os(II) | Reduction/oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide coenzymes (NAD) | nih.gov |
| Indole-functionalized mesoionic 1,2,3-triazolylidenes | Au(I) | Hydrohydrazination of terminal alkynes | researchgate.net |
| Indole-functionalized mesoionic 1,2,3-triazolylidenes | Ir(I) | Transfer hydrogenation of ketones and aldehydes | researchgate.net |
| Indolyl-imine | Ni(II) | Ethylene oligomerization | nih.gov |
Future Research Directions and Emerging Opportunities for 1 1h Indol 4 Yl Prop 2 En 1 One Chemistry
Novel Synthetic Methodologies with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research should focus on creating sustainable pathways to 1-(1H-indol-4-yl)prop-2-en-1-one and its analogs.
Key Research Areas:
Green Solvents and Catalysts: Investigating the use of green solvents, such as water or bio-based solvents, and developing reusable, non-toxic catalysts can significantly reduce the environmental impact of synthesis. nih.gov For instance, one-pot multicomponent reactions in greener media like acetonitrile (B52724) have shown promise for synthesizing related indole (B1671886) derivatives. nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. nih.gov This technique holds considerable potential for the efficient synthesis of indolyl propenones.
Photocatalysis: Visible-light photocatalysis offers a powerful and sustainable tool for organic synthesis. Exploring photocatalytic methods for the construction of the indolyl propenone scaffold could lead to novel and efficient synthetic routes.
Advanced Mechanistic Insights through In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new transformations. In situ spectroscopic techniques are invaluable for elucidating transient intermediates and understanding reaction kinetics.
Potential Spectroscopic Techniques:
In Situ NMR and IR Spectroscopy: These techniques can provide real-time information about the formation and consumption of reactants, intermediates, and products, offering a detailed picture of the reaction pathway.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize fleeting intermediates in complex reaction mixtures.
By combining experimental data with computational modeling, a comprehensive understanding of the underlying reaction mechanisms can be achieved.
Chemo- and Regioselective Functionalization Strategies
The this compound scaffold possesses multiple reactive sites, including the indole ring, the α,β-unsaturated system, and the carbonyl group. Developing highly chemo- and regioselective functionalization strategies is essential for the synthesis of complex and diverse molecular architectures.
Areas for Exploration:
Selective Indole Functionalization: Developing methods to selectively functionalize different positions of the indole ring (e.g., N-H, C2, C3, C5, C6, C7) while preserving the propenone moiety is a significant challenge. Recent studies on other indole derivatives have demonstrated the feasibility of such selective transformations. nih.gov
Michael Addition Reactions: The α,β-unsaturated ketone is a Michael acceptor, susceptible to nucleophilic attack. Investigating a wide range of nucleophiles and chiral catalysts for asymmetric Michael additions would provide access to a variety of chiral indolyl derivatives.
Reactions at the Carbonyl Group: Exploring selective reductions, additions of organometallic reagents, and other transformations at the carbonyl group would further expand the chemical space accessible from this scaffold.
Modulating Selectivity: The choice of solvents, catalysts, and reaction conditions can significantly influence the chemo- and regioselectivity of a reaction. nih.gov Systematic studies are needed to understand and control these effects. mdpi.com
Exploration of Supramolecular Interactions Involving the Compound
The indole nucleus is known to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These interactions can be harnessed to construct well-defined supramolecular assemblies and functional materials.
Future Research Directions:
Crystal Engineering: Studying the crystal packing of this compound and its derivatives can provide insights into the dominant intermolecular interactions. nih.gov This knowledge can be used to design new crystalline materials with desired properties.
Host-Guest Chemistry: The indole cavity can potentially act as a host for small guest molecules. Investigating the binding of various guests to the indolyl propenone scaffold could lead to the development of new sensors or molecular recognition systems.
Self-Assembly: Exploring the self-assembly of appropriately functionalized this compound derivatives into higher-order structures like gels, liquid crystals, or nanoparticles is a promising area of research.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including improved safety, scalability, and reproducibility. researchgate.netuc.pt Applying these technologies to the synthesis and functionalization of this compound could accelerate the discovery of new derivatives with interesting properties.
Opportunities for Integration:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of the core scaffold and its subsequent modifications would enable the rapid production of a library of compounds. nih.gov The use of high temperatures and pressures in flow reactors can also enable reactions that are difficult to perform in batch. umontreal.ca
Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for a given transformation.
Multi-component Reactions Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. erciyes.edu.trbohrium.com Designing novel MCRs that incorporate this compound as a building block would provide rapid access to a wide range of structurally diverse and complex molecules.
Potential MCR Strategies:
Q & A
Q. What are the standard synthetic routes and characterization techniques for 1-(1H-indol-4-yl)prop-2-en-1-one?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 1H-indole-4-carbaldehyde and a ketone under basic conditions (e.g., NaOH/ethanol). Key steps include:
- Reaction Conditions : Stirring at reflux (70–80°C) for 6–12 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from methanol.
- Characterization :
- 1H NMR : Peaks for vinyl protons (δ 7.2–7.5 ppm, J = 14–16 Hz) and indole NH (δ ~13.5 ppm) .
- IR : Stretching vibrations for α,β-unsaturated ketone (C=O at ~1740 cm⁻¹, C=C at ~1580 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (e.g., m/z 288 [M+H]+ in ESI-MS) .
Q. How is the crystallographic structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used:
- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Structure Solution : SHELXS/SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL for anisotropic displacement parameters and H-atom placement (riding model or free refinement) .
- Validation : Check for R-factor convergence (R1 < 0.05) and ADPs using PLATON .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?
- Methodological Answer : Use SHELXL’s advanced features:
Q. What strategies optimize the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) at the indole C5 position to enhance antibacterial activity .
- Hybridization : Link to heterocycles (e.g., pyridine, imidazole) via the enone moiety to improve solubility and target binding .
- In Vitro Assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC protocols with ciprofloxacin as a positive control .
Q. How do computational methods (DFT, molecular mechanics) predict the physicochemical properties of this compound?
- Methodological Answer :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate bond lengths/angles (e.g., C=O ~1.22 Å vs. XRD ~1.24 Å) .
- UV-Vis Prediction : TD-DFT for λmax (e.g., 350–370 nm for π→π* transitions) .
- Mechanical Properties : Compute Young’s modulus via molecular mechanics (MM3 force field) to correlate crystal packing with stability .
Q. What experimental phasing approaches are effective for challenging crystal structures of indole-based enones?
- Methodological Answer :
- SAD/MAD Phasing : Incorporate heavy atoms (e.g., SeMet derivatives) for anomalous scattering .
- SHELXC/D/E Pipeline : Automated phasing for high-throughput projects (e.g., 96-well plate setups) .
- Validation : Check figures of merit (FOM > 0.3) and map correlation coefficients (CC > 75%) .
Q. How are anisotropic displacement parameters visualized and interpreted for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
